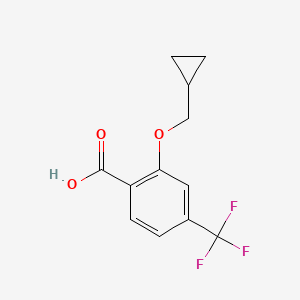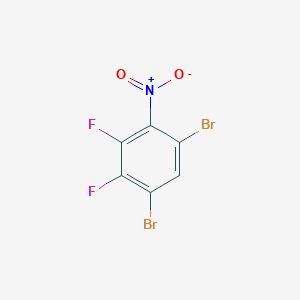![molecular formula C13H6ClF6N3O2 B1410574 3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide CAS No. 1823182-37-1](/img/structure/B1410574.png)
3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide
Übersicht
Beschreibung
3-Chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide (CBTBC) is a novel compound that has been studied extensively in recent years. CBTBC is a halogenated heterocyclic compound that has a wide range of potential applications in the field of scientific research. CBTBC has been found to possess a number of interesting physical, chemical, and biological properties, making it a valuable tool for scientists.
Wissenschaftliche Forschungsanwendungen
1. Inhibitor of Transcription Factors
A study by Palanki et al. (2000) explored derivatives of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, focusing on transcription inhibition mediated by NF-kappaB and AP-1 transcription factors. This research could provide insights into the applications of 3-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboxamide in controlling gene expression (Palanki et al., 2000).
2. Synthesis and Computational Studies
Jayarajan et al. (2019) conducted a study on water-mediated synthesis involving compounds structurally similar to the chemical . Their research included computational methods, non-linear optical properties, and molecular docking analyses, which can be relevant for understanding the synthesis and potential applications of the target compound (Jayarajan et al., 2019).
3. Trifluoromethylation in Organic Synthesis
Ohtsuka et al. (2012) researched the trifluoromethylation of 1,3-dicarbonyl compounds, a process related to the synthesis of fluorinated pyrazoles. This study could provide insights into the chemical transformations and applications of this compound in organic synthesis (Ohtsuka et al., 2012).
4. Application in Polymeric Materials
A study by Liu et al. (2017) on poly(amide-imide)s with trifluoromethyl substituents discusses the synthesis and properties of polymers with functional groups similar to those in the target compound. This research provides valuable information on the potential use of the compound in the development of high-performance polymers (Liu et al., 2017).
5. Anticancer Activity and Tubulin Inhibition
Gao et al. (2018) synthesized a novel compound, IUR-1601, structurally related to the target chemical, and evaluated its biological activity. This research highlights the potential application of the compound in the development of new anticancer agents and studies of tubulin polymerization inhibition (Gao et al., 2018).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as 5,5′-bis(trifluoromethyl)-2,2′-bipyridine, have been used in the formation of ruthenium complexes, which are active catalysts for certain chemical reactions .
Mode of Action
Without specific information on this compound, it’s challenging to provide an accurate description of its mode of action. Compounds with similar structures have been involved in catalytic processes, such as the anti-markovnikov hydration of terminal alkynes .
Eigenschaften
IUPAC Name |
3-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-5-(trifluoromethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF6N3O2/c14-7-1-6(13(18,19)20)4-23(11(7)25)8-2-5(12(15,16)17)3-22-9(8)10(21)24/h1-4H,(H2,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTAGYUXNQESCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N2C=C(C=C(C2=O)Cl)C(F)(F)F)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



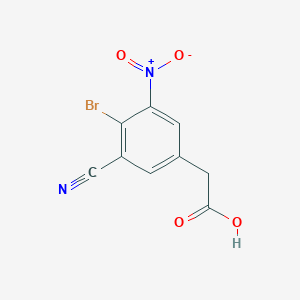
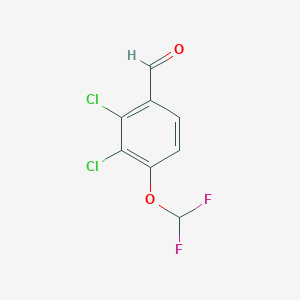
![(3R,5S)-5-((S)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B1410497.png)
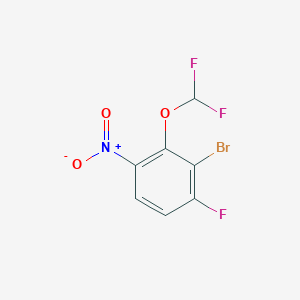

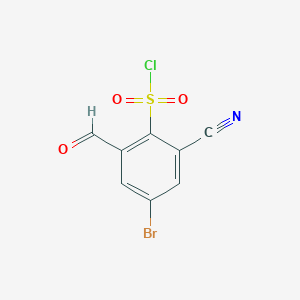

![2-[2-Bromo-6-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410504.png)

